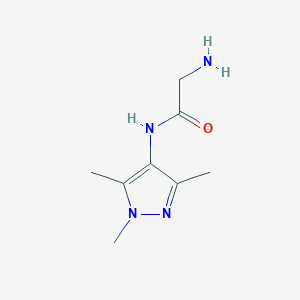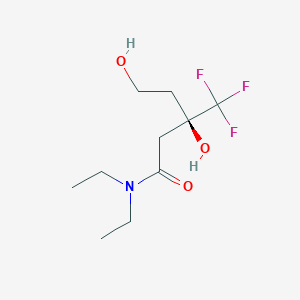
(3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is an organic compound characterized by its unique structure, which includes a trifluoromethyl group, two hydroxyl groups, and a diethylamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can be achieved through several synthetic routes. One common method involves the reaction of (3R)-3,5-dihydroxy-3-(trifluoromethyl)pentanoic acid with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the amide group.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions involving the trifluoromethyl group.
Major Products
Oxidation: Formation of (3R)-3,5-dioxo-3-(trifluoromethyl)pentanoic acid.
Reduction: Formation of (3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of (3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R)-N,N-diethyl-3,5-dihydroxy-3-methylpentanamide
- (3R)-N,N-diethyl-3,5-dihydroxy-3-(difluoromethyl)pentanamide
- (3R)-N,N-diethyl-3,5-dihydroxy-3-(chloromethyl)pentanamide
Uniqueness
Compared to similar compounds, (3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, enhancing the compound’s reactivity and interaction with biological targets. The trifluoromethyl group also increases the compound’s lipophilicity, potentially improving its bioavailability and pharmacokinetic properties.
Propriétés
Formule moléculaire |
C10H18F3NO3 |
|---|---|
Poids moléculaire |
257.25 g/mol |
Nom IUPAC |
(3R)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide |
InChI |
InChI=1S/C10H18F3NO3/c1-3-14(4-2)8(16)7-9(17,5-6-15)10(11,12)13/h15,17H,3-7H2,1-2H3/t9-/m1/s1 |
Clé InChI |
ZIMSRHJHTLIYPK-SECBINFHSA-N |
SMILES isomérique |
CCN(CC)C(=O)C[C@](CCO)(C(F)(F)F)O |
SMILES canonique |
CCN(CC)C(=O)CC(CCO)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate](/img/structure/B13163121.png)
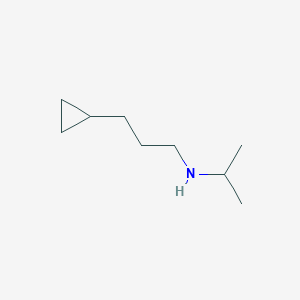
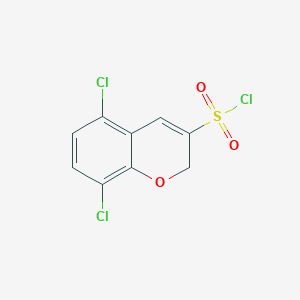
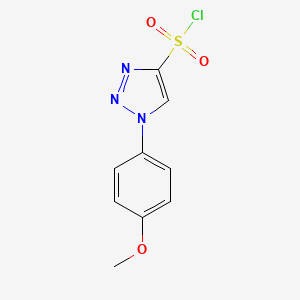
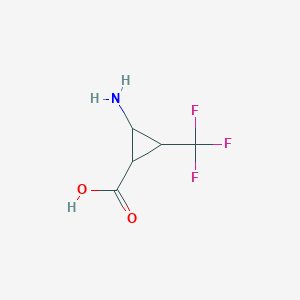
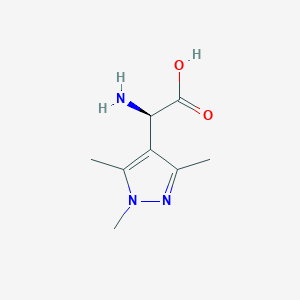

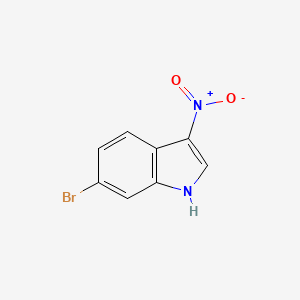
![6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13163155.png)
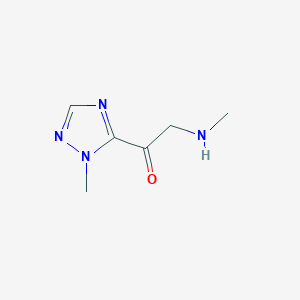
![(2-Methoxyethyl)[1-(2-methoxyphenyl)ethyl]amine](/img/structure/B13163173.png)
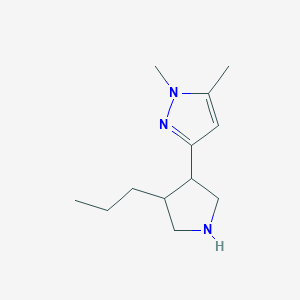
amine](/img/structure/B13163189.png)
